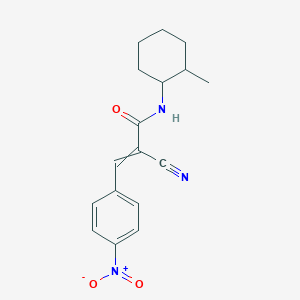

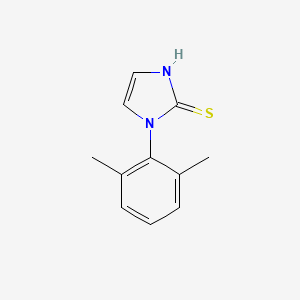

2H-咪唑-2-硫酮,1-(2,6-二甲苯基)-1,3-二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various imidazole derivatives, including those with a 2,6-dimethylphenyl group, has been explored through different methods. For instance, 1,3-dihydroimidazole-2-thiones were desulfurized to afford 1H-imidazoles, which could be further modified to produce 2-hydroxymethyl derivatives . Another approach utilized a novel nanostructured molten salt, [2,6-DMPyH]C(NO2)3, to catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives under solvent-free conditions, highlighting the method's efficiency and green chemistry aspects . Additionally, the synthesis of 1,3-dimethyl(5H,7H)imidazo[4,5-d]pyrimidine-2,4,6-trithione was achieved through a reaction involving carbon disulfide and a series of other reagents, showcasing an unusual reversible formation of a dimethylamine salt .

Molecular Structure Analysis

The molecular structures of the synthesized imidazole derivatives were characterized using various spectroscopic techniques. For example, the structure of 1-(2,6-dimethyl-4-bromophenyl)imidazole was confirmed by 1H NMR . X-ray crystallography was employed to establish the structures of adducts formed from reactions of 1,4,5-trisubstituted imidazole-2-thiones with electrophilic reagents .

Chemical Reactions Analysis

Imidazole-2-thiones exhibit ambivalent nucleophilicity, reacting with electrophiles either via the sulfur atom or the N(3)-atom. This dual reactivity was demonstrated in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate, yielding different types of adducts . The reactivity of these compounds can be further manipulated through various synthetic routes to produce a wide range of derivatives with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized imidazole derivatives are closely related to their molecular structures. The novel nanostructured molten salt used as a catalyst in one synthesis method was characterized by a suite of techniques, including IR, 1H NMR, 13C NMR, mass spectroscopy, XRD, SEM, TEM, TG, and DTG analyses, to understand its properties and reusability . The oxidation behavior of thiono derivatives of imidazoles was studied, providing insights into their chemical properties and potential for further functionalization .

科学研究应用

咪唑衍生物概述

咪唑衍生物,包括 "2H-咪唑-2-硫酮,1-(2,6-二甲苯基)-1,3-二氢-",由于其多样的药理活性,在药物化学中发挥着重要作用。Shareef 等人 (2019) 的全面综述强调了咪唑[2,1-b]-噻唑的治疗多功能性,它们是开发具有广泛药理活性的新衍生物的有希望的部分。本综述涵盖旨在激励药物化学家设计和开发咪唑基化合物的临床应用方面的各个方面 (Shareef, Khan, Babu, & Kamal, 2019).

咪唑衍生物作为抗肿瘤剂

另一个感兴趣的领域是咪唑衍生物的抗肿瘤活性。Iradyan 等人 (2009) 的综述讨论了各种咪唑衍生物,包括咪唑的双(2-氯乙基)氨基衍生物和 4-硝基-5-硫咪唑,因为它们具有作为抗肿瘤药物的潜力。其中一些化合物已进入临床前测试阶段,表明咪唑衍生物在癌症治疗中的潜力 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

咪唑的抗菌活性

咪唑衍生物的抗菌特性也值得注意。关于咪唑抗菌活性的文献综述表明,它可以用作制药工业中抗真菌药物的原料,并作为某些杀虫剂和杀虫剂合成中的中间体。这表明咪唑的应用范围很广,不仅仅是药物化学,还扩展到微生物耐药性和新菌株的开发 (2022).

抗氧化能力和咪唑衍生物

咪唑衍生物在抗氧化能力中的作用是在 ABTS/PP 脱色试验的背景下探索的。此试验是最丰富的抗氧化能力试验之一,涉及与 ABTS 自由基阳离子的反应。Ilyasov 等人 (2020) 的综述讨论了反应途径以及某些咪唑衍生物如何与 ABTS 相互作用,强调需要进一步的研究来阐明这些相互作用对抗氧化能力的特异性和相关性 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

作用机制

安全和危害

未来方向

1,3-Dimethyl-2-imidazolidinone is widely used in the synthesis of fine chemicals such as chemicals, medicine, pesticides, dyes, etc . It is also used in organic synthesis, high polymer synthesis, electrolyte of high-energy batteries, inkjet ink, water-based ink, catalyst, drug enhancer, special detergent additives . In the United States, Western Europe, and Japan, it is industrially used in many reactions in chemical drugs, agricultural chemicals, and fine chemical synthesis .

属性

IUPAC Name |

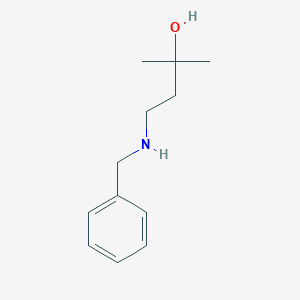

3-(2,6-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-9(2)10(8)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDODQNCFRUBDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)

![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2545663.png)

![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)